

O,O-Dimethyl-cannabigerol: A Technical Whitepaper on its Synthesis and Discovery

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Compound of Interest		
Compound Name:	O,O-Dimethyl-cannabigerol	
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Abstract

This document provides a comprehensive technical overview of **O,O-Dimethyl-cannabigerol** (O,O-DM-CBG), a synthetic derivative of the phytocannabinoid Cannabigerol (CBG). It details the discovery, synthesis, and physicochemical properties of O,O-DM-CBG, with a focus on providing actionable information for research and development. This whitepaper includes detailed experimental protocols for its synthesis, a summary of its known biological activities, and visualizations of the synthetic pathway. While O,O-DM-CBG has been synthesized and characterized, public domain data on its biological activity and impact on signaling pathways remains limited.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids found in Cannabis sativa.[1] Its therapeutic potential has garnered significant interest in recent years.[2] Chemical modification of natural cannabinoids is a common strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic properties. **O,O-Dimethyl-cannabigerol** is a derivative of CBG where the two phenolic hydroxyl groups have been methylated. This modification significantly alters the polarity and hydrogen-bonding capabilities of the parent molecule, which can, in turn, influence its biological activity.



Discovery

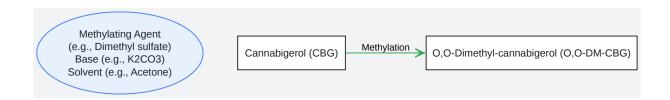
The synthesis and initial biological evaluation of **O,O-Dimethyl-cannabigerol** were described in a 2008 study by Appendino et al. published in the Journal of Natural Products.[3] This study investigated the structure-activity relationships of various cannabinoids concerning their antibacterial properties. The methylation of the phenolic hydroxyls of cannabigerol was performed to assess the importance of these functional groups for the observed antibacterial effects.[3]

Synthesis of O,O-Dimethyl-cannabigerol

The synthesis of **O,O-Dimethyl-cannabigerol** is achieved through the methylation of the free phenolic hydroxyl groups of cannabigerol.

Synthetic Pathway

The synthesis is a direct methylation of Cannabigerol (CBG).



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Caption: Synthetic pathway for **O,O-Dimethyl-cannabigerol** from Cannabigerol.

Experimental Protocol

The following protocol is based on the general methodology for O-methylation of cannabinoids. A specific protocol for **O,O-Dimethyl-cannabigerol** was described by Meiri et al. (2023) for a related C-methylated CBG derivative, which can be adapted.[4]

Materials:

Cannabigerol (CBG)



- Dimethyl sulfate ((CH₃)₂SO₄)
- Potassium carbonate (K₂CO₃)
- Acetone (anhydrous)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)
- 10% Hydrochloric acid (HCl)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of Cannabigerol (1 equivalent) in anhydrous acetone, add potassium carbonate (4 equivalents).
- To this suspension, add dimethyl sulfate (3.5 equivalents).
- Attach a condenser and reflux the reaction mixture overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, filter the suspension and evaporate the acetone.
- Partition the crude residue between ethyl acetate and a saturated sodium bicarbonate solution.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic phases and wash with 10% HCl, saturated NaHCO₃, and brine.
- Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude **O,O-Dimethyl-cannabigerol**.



Purify the product by column chromatography.

Physicochemical and Spectroscopic Data

O,O-Dimethyl-cannabigerol is a synthetic derivative of CBG. Its key chemical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-1,3- dimethoxy-5-pentyl-benzene
Molecular Formula	C23H36O2
Molecular Weight	344.5 g/mol
CAS Number	29106-16-9
Appearance	Not specified in literature
Solubility	Soluble in acetonitrile

Note: Spectroscopic data (NMR, MS) for **O,O-Dimethyl-cannabigerol** is not readily available in the public domain. Researchers are advised to perform full characterization upon synthesis.

Biological Activity

The primary reported biological activity of **O,O-Dimethyl-cannabigerol** is its lack of antibacterial efficacy.

Antibacterial Activity

In the study by Appendino et al. (2008), the methylation of the phenolic hydroxyls of cannabigerol was found to be detrimental to its antibacterial activity against a variety of methicillin-resistant Staphylococcus aureus (MRSA) strains.[3] This finding suggests that the free phenolic hydroxyl groups are crucial for the antibacterial properties of CBG.



Compound	Antibacterial Activity (MIC against MRSA)
Cannabigerol (CBG)	Potent
O,O-Dimethyl-cannabigerol	Inactive

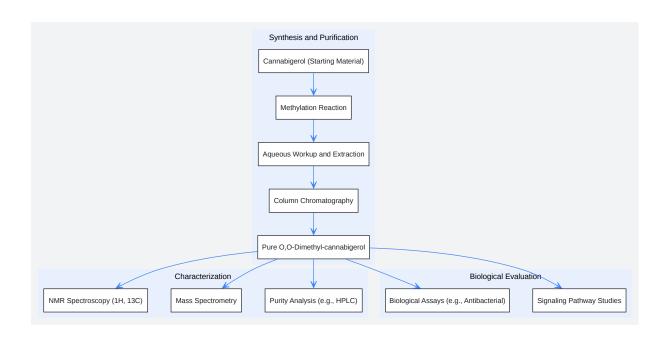
Signaling Pathways

There is currently no published research specifically investigating the effects of **O,O-Dimethyl-cannabigerol** on any signaling pathways. The parent compound, cannabigerol, is known to interact with various receptors, including cannabinoid receptors (CB1 and CB2), α 2-adrenergic receptors, and 5-HT1A receptors.[5] The methylation of the phenolic hydroxyls in O,O-DM-CBG would likely alter its binding affinity and functional activity at these targets compared to CBG. Further research is required to elucidate the pharmacological profile of this synthetic derivative.

Experimental Workflows

The general workflow for the synthesis and evaluation of **O,O-Dimethyl-cannabigerol** is outlined below.





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Caption: General experimental workflow for the synthesis and evaluation of O,O-DM-CBG.

Conclusion

O,O-Dimethyl-cannabigerol is a readily synthesizable derivative of cannabigerol. Its discovery and initial characterization have demonstrated that the phenolic hydroxyl groups of CBG are essential for its antibacterial activity. While the synthesis is straightforward, there is a significant lack of data regarding its broader pharmacological profile and its effects on cellular signaling



pathways. This presents an opportunity for further research to explore the potential therapeutic applications, or lack thereof, of this modified cannabinoid. Future studies should focus on a comprehensive evaluation of its receptor binding affinities, functional activities at various cannabinoid and non-cannabinoid targets, and its overall pharmacokinetic profile. Such data will be crucial in determining whether O,O-methylation of CBG offers any advantages for drug development purposes.

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